7-(Difluoromethyl)-1H-indazole

Descripción general

Descripción

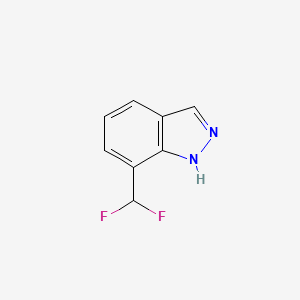

7-(Difluoromethyl)-1H-indazole is a chemical compound characterized by the presence of a difluoromethyl group attached to the indazole ring Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Mecanismo De Acción

Mode of Action

It’s known that the difluoromethyl group in the molecule can potentially enhance the metabolic stability of the compound, making it more resistant to degradation .

Biochemical Pathways

The presence of the difluoromethyl group suggests that it may interact with various enzymes and receptors in the body, potentially affecting multiple biochemical pathways .

Pharmacokinetics

Compounds with difluoromethyl groups are generally known to have good oral bioavailability and metabolic stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethyl)-1H-indazole typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid. This method leads to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines . Another approach involves the use of trifluoroacetic acid, which predominantly forms 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes involving difluoromethylation reagents and metal-based methods can be inferred from the general practices in the field of difluoromethylation .

Análisis De Reacciones Químicas

Types of Reactions: 7-(Difluoromethyl)-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Aplicaciones Científicas De Investigación

7-(Difluoromethyl)-1H-indazole has significant applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of pharmaceuticals with improved metabolic stability and bioavailability.

Industry: Utilized in the production of agrochemicals and materials science for its unique chemical properties

Comparación Con Compuestos Similares

Difluoromethylated Pyridines: These compounds share the difluoromethyl group and exhibit similar chemical properties.

Fluorinated Imidazoles and Benzimidazoles: These compounds also contain fluorine atoms, which enhance their chemical stability and biological activity.

Uniqueness: 7-(Difluoromethyl)-1H-indazole is unique due to its specific indazole ring structure combined with the difluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

Actividad Biológica

7-(Difluoromethyl)-1H-indazole is a heterocyclic compound characterized by the presence of an indazole ring with a difluoromethyl substituent at the 7-position. This compound has garnered attention in medicinal chemistry due to its unique electronic and steric properties, which can enhance its biological activity. The incorporation of fluorinated groups often leads to improved pharmacological profiles, making it a candidate for further investigation in various therapeutic areas.

The chemical formula for this compound is . The difluoromethyl group contributes distinct characteristics that influence the compound's interaction with biological macromolecules, including proteins and enzymes.

Biological Activity

Research indicates that compounds containing the indazole moiety, such as this compound, exhibit diverse biological activities. The difluoromethyl substitution enhances these activities by increasing lipophilicity and altering interactions with biological targets .

The mechanism of action involves the compound's ability to interact with specific molecular targets, which can lead to various pharmacological effects. For instance, studies have shown that indazole derivatives can act as inhibitors for various enzymes, including indoleamine 2,3-dioxygenase (IDO1), which is crucial in cancer metabolism .

Anticancer Activity

Recent studies have focused on the anticancer potential of indazole derivatives. For example, research on related compounds has demonstrated their ability to suppress IDO1 expression in cancer cells, leading to enhanced anticancer immune responses .

Table 1: Summary of Biological Activities of Indazole Derivatives

Interaction Studies

Interaction studies have shown that this compound interacts with various biological macromolecules. These interactions are crucial for understanding its pharmacokinetics and pharmacodynamics. The difluoromethyl group may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity .

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps, including difluoromethylation techniques that allow for efficient incorporation of the difluoromethyl group into existing indazole frameworks.

Table 2: Synthetic Approaches to Indazoles

| Methodology | Description | Yield (%) |

|---|---|---|

| Late-stage difluoromethylation | Efficient incorporation of difluoromethyl group into indazoles | Varies by substrate |

| N-difluoromethylation | Utilizes various reagents for selective substitution | High yields reported |

Propiedades

IUPAC Name |

7-(difluoromethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2/c9-8(10)6-3-1-2-5-4-11-12-7(5)6/h1-4,8H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNONXQVUKSQIHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)F)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001305778 | |

| Record name | 7-(Difluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204298-72-5 | |

| Record name | 7-(Difluoromethyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Difluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.